molecular formula C13H16ClNO3 B6502771 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide CAS No. 1421516-48-4

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide

Cat. No.: B6502771
CAS No.: 1421516-48-4
M. Wt: 269.72 g/mol
InChI Key: SUWOAYOMAKVGKV-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a benzamide derivative featuring a cyclopentyl ring substituted with hydroxyl and hydroxymethyl groups at positions 3 and 4, respectively. The benzamide moiety contains a 4-chlorophenyl group, which contributes to its unique physicochemical and biological properties.

Synthesis typically involves multi-step reactions, starting with 3-hydroxy-4-(hydroxymethyl)cyclopentylamine and 4-chlorobenzoyl chloride under controlled conditions. The hydroxyl and hydroxymethyl groups on the cyclopentyl ring enhance solubility and hydrogen-bonding capacity, while the chloro substituent on the benzamide may influence electronic properties and bioactivity .

Properties

IUPAC Name

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-10-3-1-8(2-4-10)13(18)15-11-5-9(7-16)12(17)6-11/h1-4,9,11-12,16-17H,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWOAYOMAKVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves the following steps:

    Formation of the cyclopentyl intermediate: Starting from cyclopentanol, the hydroxymethyl group is introduced via a hydroxymethylation reaction.

    Coupling with benzoyl chloride: The cyclopentyl intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: Formation of 4-chloro-N-[3-oxo-4-(hydroxymethyl)cyclopentyl]benzamide.

    Reduction: Formation of N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide.

    Substitution: Formation of 4-aminobenzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure can be exploited in the development of novel polymers or materials with specific properties.

    Biological Studies: It can serve as a probe to study biochemical pathways involving benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among benzamide derivatives include:

  • Substituents on the cyclopentyl ring : Hydroxyl, hydroxymethyl, or carbamimidoyl groups.
  • Benzamide modifications : Chloro, trifluoromethoxy, or nitro substituents on the aromatic ring.
  • Additional functional groups: Thiazolidinone rings, sulfamoyl groups, or heterocyclic systems.
Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Cyclopentyl Substituents Benzamide Substituents Unique Features
4-Chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide (Target) 3-OH, 4-(CH₂OH) 4-Cl Dual hydroxyl groups enhancing solubility
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide 3-OH, 4-(CH₂OH) 4-CF₃O Trifluoromethoxy group increases lipophilicity
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]benzamide 1-(N-hydroxycarbamimidoyl) 4-Cl Carbamimidoyl group enables metal chelation
4-chloro-N-((1S,3R,4S)-3-methyl-4-(pyrrolotriazolopyrazin-1-yl)cyclopentyl)aniline 3-Me, pyrrolotriazolopyrazine 4-Cl (aniline-based) Heterocyclic extension for receptor binding
2-Chloro-N-(4-hydroxyphenyl)benzamide N/A (non-cyclopentyl) 2-Cl, 4-OH (phenolic) Phenolic hydroxyl enhances antioxidant potential
Table 2: Bioactivity Comparison of Benzamide Derivatives
Compound Name Antimicrobial Activity Anticancer Activity Enzyme Inhibition (AChE/BChE)
Target Compound (Inferred) Moderate Moderate Dual inhibition (predicted)
3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide High Low Dual inhibition
N-[4-(Hydrazinocarbonyl)phenyl]acetamide Moderate Low Not significant
4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide Low (data limited) Moderate (predicted) Not reported

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₄H₁₇ClN₂O₃; ~308.75 g/mol) is lighter than analogues with trifluoromethoxy (C₁₅H₁₇F₃N₂O₄; ~358.3 g/mol) or carbamimidoyl groups (C₁₃H₁₆ClN₃O₂; ~281.74 g/mol).
  • Solubility: Hydroxyl groups improve aqueous solubility compared to non-polar derivatives like 4-chloro-N-(1-cyano-3-methylcyclohexyl)benzamide.
  • Lipophilicity (LogP) : The chloro substituent increases LogP (~2.5) relative to hydroxylated analogues (LogP ~1.8).

Biological Activity

4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features that may confer specific biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclopentyl Intermediate : Starting from cyclopentanol, the hydroxymethyl group is introduced via a hydroxymethylation reaction.
  • Coupling with Benzoyl Chloride : The cyclopentyl intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide compound.

Chemical Structure

The compound features:

  • A chlorine atom at the para position of the benzene ring.
  • Hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups on the cyclopentyl moiety, which enhance its chemical reactivity and potential for hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme or receptor activity through specific interactions facilitated by its functional groups. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds can be insightful.

Compound NameStructureBiological Activity
4-chloro-N-[3-hydroxyphenyl]benzamideC13H10ClNO2Moderate antitumor activity
4-amino-N-hydroxy-benzamidesVariousHDAC inhibitors with anticancer properties

Case Studies

  • Antitumor Activity : A study reported that similar benzamide derivatives showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.
  • Enzyme Targeting : Research on related compounds indicated effective inhibition of histone deacetylases (HDACs), suggesting a potential pathway for therapeutic interventions in cancer treatment.

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